苯乙醇-d5

概述

描述

Benzeneethanol-d5 is not directly mentioned in the provided papers, but it is a deuterated compound related to benzene, which is a fundamental organic chemical compound with the molecular formula C6H6. The structure of benzene has been extensively studied and is known for its aromaticity, a concept that describes the electron-rich, stable nature of certain cyclic molecules. The papers provided discuss various benzene derivatives and related compounds, which can offer insights into the properties and reactions of benzeneethanol-d5 by analogy.

Synthesis Analysis

The synthesis of benzene derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is described as a general and convenient process, which includes the formation of thiophene, selenophene, and tellurophene homologues . These compounds are structurally characterized and share a completely planar molecular structure. Although benzeneethanol-d5 is not specifically synthesized in these studies, the methodologies used for synthesizing benzene derivatives could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzene and its derivatives is a key area of study. The papers describe various aspects of benzene's structure, such as the planar nature of benzo[1,2-b:4,5-b']dichalcogenophenes and the dynamic nature of the benzene dimer . The molecular structure of benzene itself has been determined through electron diffraction, revealing average bond distances . These insights into the structure of benzene and its derivatives can be extrapolated to understand the molecular structure of benzeneethanol-d5, which would include deuterium atoms in place of some hydrogen atoms, affecting its vibrational modes and possibly its reactivity.

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The photocatalytic oxygenation of benzene to phenol under visible-light irradiation is an example of a reaction involving a benzene molecule . While benzeneethanol-d5 is not directly studied, understanding the reactivity of benzene can provide a foundation for predicting the types of chemical reactions that benzeneethanol-d5 might undergo, such as substitution reactions where the deuterium atoms could influence the reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra . The electronic structure of benzene has been a subject of debate, with some evidence suggesting that the π-electrons are localized, which would have implications for the properties of benzene derivatives . The properties of benzeneethanol-d5 would likely be similar to those of benzene, with modifications due to the presence of the ethanol group and the deuterium atoms.

科学研究应用

环境影响和分析

一项研究重点关注城市空气中十甲基环五硅氧烷 (D5) 的昼夜变化和排放模式,说明了苯等类似化合物在消费品中的存在及其环境排放。这项研究对于了解挥发性有机化合物 (VOC) 的环境影响至关重要,并有助于制定污染控制和缓解策略 (Coggon 等人,2018)。

生化和微生物研究

一项涉及稳定同位素来识别硫化产甲基团中苯降解代谢物的研究揭示了厌氧苯降解的代谢途径。本研究证明了氘代化合物在追踪生化途径中的效用,有助于我们了解微生物降解过程和潜在的生物修复应用 (Phelps 等人,2001)。

材料科学和催化

在材料科学领域,一项关于石墨化 C3N4 和基于多金属氧酸的相转移催化剂的协同组合的研究突出了苯衍生物在开发用于催化的创新材料中的作用。这项研究有助于创造高效、无还原剂的苯好氧羟基化,展示了新型催化体系的潜力 (Long 等人,2018)。

分析化学和生物监测

另一个重要应用是在分析化学中,S-苯基巯基尿酸已被研究作为苯暴露的生物标志物。本研究利用先进的色谱技术来量化生物标志物,增强了我们监测环境和职业暴露于有害物质的能力 (Li 等人,2006)。

化学工程和反应研究

此外,在硼掺杂金刚石电极上苯的电化学氧化为水溶液中苯的降解提供了一种新颖的方法,这是开发废水处理技术的关键一步。这项研究举例说明了氘代化合物在理解和增强电化学反应以进行环境修复中的应用 (Oliveira 等人,2007)。

未来方向

While specific future directions for Benzeneethanol-d5 are not explicitly mentioned in the retrieved papers, the field of chemical research involving similar compounds is vast and continually evolving . The development of new methodologies and applications in various fields such as nanosciences, pharmaceuticals, and energy production could be potential future directions .

作用机制

Target of Action

Benzeneethanol-d5, also known as Phenylethyl alcohol, is an antimicrobial, antiseptic, and disinfectant . It is used in pharmaceutics and perfumery . Its primary target is the Parathion hydrolase , an enzyme found in Flavobacterium sp. (strain ATCC 27551) .

Mode of Action

It’s known that phenylethyl alcohol interacts with its target, parathion hydrolase, leading to its antimicrobial, antiseptic, and disinfectant properties

Biochemical Pathways

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it interferes with microbial growth and survival pathways

Result of Action

Given its antimicrobial, antiseptic, and disinfectant properties, it’s likely that it leads to the death of microorganisms

Action Environment

The action, efficacy, and stability of Benzeneethanol-d5 can be influenced by various environmental factors. For instance, the source of Benzeneethanol (natural or synthetic) and the specific application can impact its environmental impact . When used responsibly and in accordance with regulations, Benzeneethanol’s impact on the environment is considered minimal .

属性

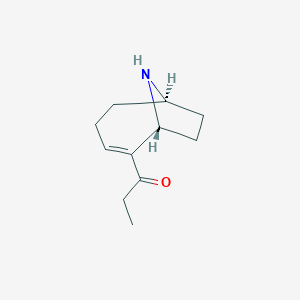

IUPAC Name |

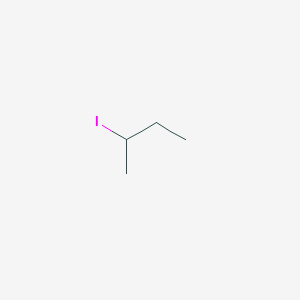

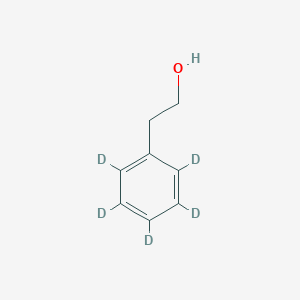

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470349 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35845-63-7 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35845-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)